molecular formula C25H35P B12565059 (2,4,6-Tritert-butylphenyl)benzylidenephosphine CAS No. 143372-18-3

(2,4,6-Tritert-butylphenyl)benzylidenephosphine

Cat. No.: B12565059
CAS No.: 143372-18-3
M. Wt: 366.5 g/mol
InChI Key: ANJLDRTVTKSMSG-UHFFFAOYSA-N
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Description

(2,4,6-Tritert-butylphenyl)benzylidenephosphine is a complex organophosphorus compound characterized by the presence of bulky tert-butyl groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Tritert-butylphenyl)benzylidenephosphine typically involves the reaction of 2,4,6-tritert-butylphenylmagnesium bromide with benzylidenephosphine chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Tritert-butylphenyl)benzylidenephosphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphine compounds depending on the reagents used.

Scientific Research Applications

(2,4,6-Tritert-butylphenyl)benzylidenephosphine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2,4,6-Tritert-butylphenyl)benzylidenephosphine involves its interaction with molecular targets through its phosphorus atom. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity. The compound can participate in various pathways, including coordination with metal centers and formation of stable complexes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri-tert-butylphenol: Similar in structure but lacks the phosphine group.

    2,4-Di-tert-butyl-6-methylphenyl: Shares the tert-butyl groups but has different substitution patterns.

Uniqueness

(2,4,6-Tritert-butylphenyl)benzylidenephosphine is unique due to the presence of both the bulky tert-butyl groups and the benzylidenephosphine moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in catalysis and materials science.

Properties

CAS No.

143372-18-3

Molecular Formula

C25H35P

Molecular Weight

366.5 g/mol

IUPAC Name

benzylidene-(2,4,6-tritert-butylphenyl)phosphane

InChI

InChI=1S/C25H35P/c1-23(2,3)19-15-20(24(4,5)6)22(21(16-19)25(7,8)9)26-17-18-13-11-10-12-14-18/h10-17H,1-9H3

InChI Key

ANJLDRTVTKSMSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=CC2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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